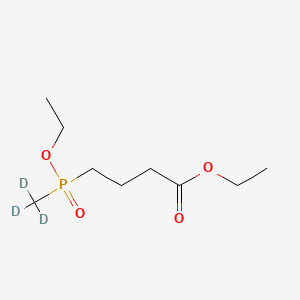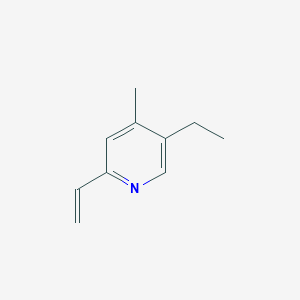
2-Ethenyl-5-ethyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-5-ethyl-4-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-ethyl-4-methylpyridine can be achieved through several methods. One common approach involves the condensation of aldehydes with ammonia in the presence of a catalyst. For instance, the Chichibabin reaction, which involves the condensation of acetaldehyde with ammonia, can be used to produce pyridine derivatives . The reaction typically occurs at elevated temperatures (200-300°C) and high pressures (12-13 MPa) to achieve a good yield.
Industrial Production Methods
Industrial production of pyridine derivatives, including this compound, often involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. This method allows for better reaction management and avoids spontaneous self-oligomerization that is typical for acetaldehyde .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-5-ethyl-4-methylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different pyridine derivatives.
Substitution: The compound can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent for converting this compound to nicotinic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
Oxidation: Nicotinic acid
Reduction: Various reduced pyridine derivatives
Substitution: Substituted pyridine compounds
Applications De Recherche Scientifique
2-Ethenyl-5-ethyl-4-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyridine derivatives and resins.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Pyridine derivatives, including those derived from this compound, are explored for their potential therapeutic properties.
Industry: The compound is used in the production of resins and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-5-ethyl-4-methylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a precursor to biologically active molecules, such as nicotinic acid, which plays a crucial role in metabolic pathways. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
2-Ethenyl-5-ethyl-4-methylpyridine can be compared with other pyridine derivatives, such as:
2-Methyl-5-ethylpyridine: Used as an intermediate for the production of nicotinic acid and resins.
2-Picoline (2-Methylpyridine): Used in the production of vitamins and other chemicals.
4-Methylpyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-ethenyl-5-ethyl-4-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-7-11-10(5-2)6-8(9)3/h5-7H,2,4H2,1,3H3 |
Clé InChI |
AXMRLPWMAZCYII-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C=C1C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


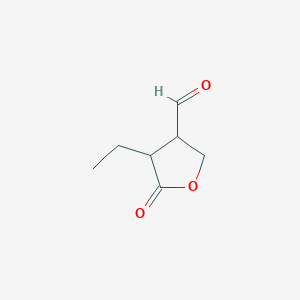
![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)

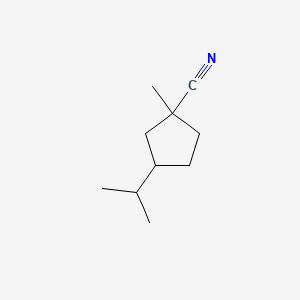
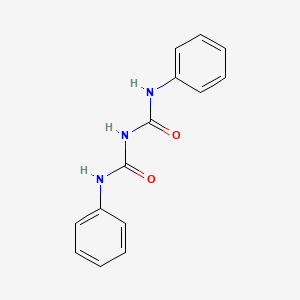
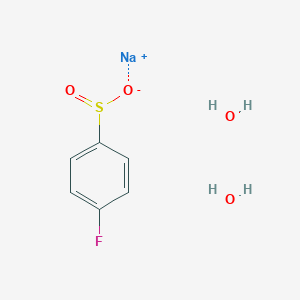
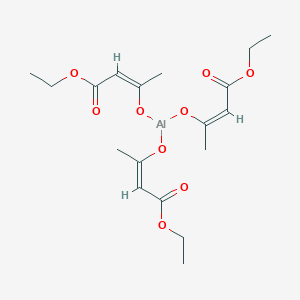
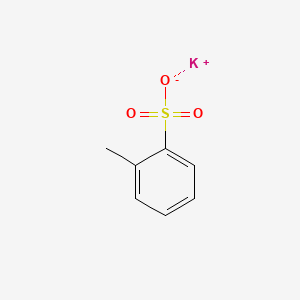
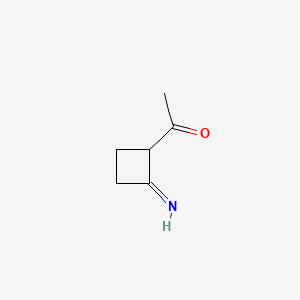
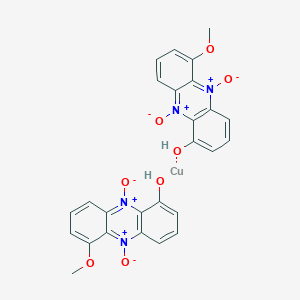
![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
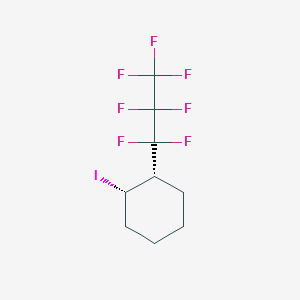
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)
